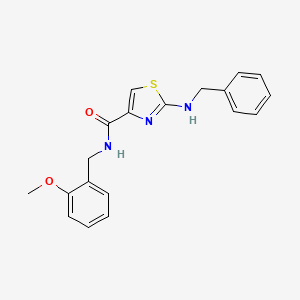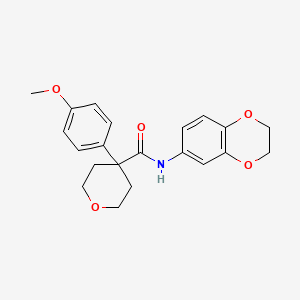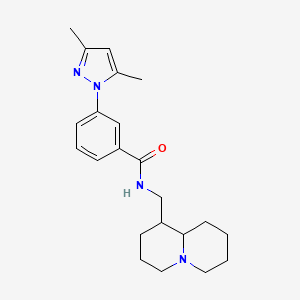
2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable precursor.
Attachment of Methoxybenzyl Group: The methoxybenzyl group can be introduced through alkylation reactions, where 2-methoxybenzyl chloride reacts with the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzylamino and methoxybenzyl groups can influence its binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide: Unique due to the presence of both benzylamino and methoxybenzyl groups.
2-(benzylamino)-1,3-thiazole-4-carboxamide: Lacks the methoxybenzyl group, which may affect its chemical properties and applications.
N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide:
Uniqueness
The presence of both benzylamino and methoxybenzyl groups in this compound makes it unique compared to other similar compounds
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-15(17)12-20-18(23)16-13-25-19(22-16)21-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
JDSUVDZDSIXARX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B14956991.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B14956993.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B14956999.png)
![3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957007.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide](/img/structure/B14957009.png)
![N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B14957021.png)

![(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B14957042.png)
![N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957050.png)
![4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14957054.png)
![4-butyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-2H-chromen-2-one](/img/structure/B14957068.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B14957073.png)
